Mahanimbidine

Description

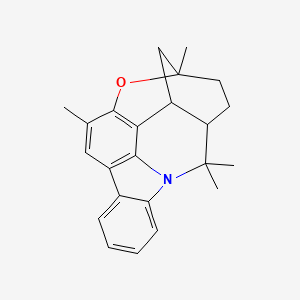

Structure

2D Structure

3D Structure

Properties

CAS No. |

25488-37-3 |

|---|---|

Molecular Formula |

C23H25NO |

Molecular Weight |

331.4 g/mol |

IUPAC Name |

(14R,17S,19S)-3,13,13,17-tetramethyl-21-oxa-12-azahexacyclo[10.7.1.12,17.05,20.06,11.014,19]henicosa-1,3,5(20),6,8,10-hexaene |

InChI |

InChI=1S/C23H25NO/c1-13-11-15-14-7-5-6-8-18(14)24-20(15)19-16-12-23(4,25-21(13)19)10-9-17(16)22(24,2)3/h5-8,11,16-17H,9-10,12H2,1-4H3/t16-,17+,23-/m0/s1 |

InChI Key |

YPSWCORASQDCJM-MFEFFIJZSA-N |

Canonical SMILES |

CC1=CC2=C3C4=C1OC5(CCC(C4C5)C(N3C6=CC=CC=C62)(C)C)C |

melting_point |

266°C |

physical_description |

Solid |

Synonyms |

curryangin mahanimbidine murrayazoline |

Origin of Product |

United States |

Foundational & Exploratory

Mahanimbidine: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mahanimbidine, a carbazole (B46965) alkaloid isolated from the leaves of Murraya koenigii (curry leaf tree), has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting detailed experimental protocols, quantitative data, and a review of its biological effects and associated signaling pathways. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, drug discovery, and cancer biology.

Introduction

Murraya koenigii, a member of the Rutaceae family, is a plant native to the Indian subcontinent and is widely used in traditional medicine and culinary applications. The leaves of this plant are a rich source of carbazole alkaloids, among which this compound is a prominent constituent. First isolated in the mid-20th century, this compound has since been the subject of numerous studies investigating its therapeutic potential. This guide will focus on the technical aspects of its extraction, purification, and characterization, as well as its biological mechanisms of action.

Discovery and Isolation from Murraya koenigii

The isolation of this compound from Murraya koenigii is a multi-step process involving extraction and chromatographic purification. The yield and purity of the final product are highly dependent on the chosen methodologies.

Extraction Methodologies

Several extraction techniques have been employed to obtain crude extracts rich in this compound from dried and powdered Murraya koenigii leaves. The choice of solvent and extraction method significantly impacts the efficiency of the process.

Experimental Protocol: Soxhlet Extraction

A widely used method for the extraction of this compound is continuous hot percolation using a Soxhlet apparatus.

-

Preparation of Plant Material: Freshly collected leaves of Murraya koenigii are washed, shade-dried, and then pulverized into a coarse powder.

-

Defatting: The powdered leaves (typically around 10g) are first defatted with a non-polar solvent like petroleum ether (60-80°C) in a Soxhlet apparatus for approximately 6-8 hours. This step removes lipids and other non-polar compounds.

-

Extraction: The defatted plant material is then extracted with a more polar solvent, such as ethanol (B145695) (90%) or methanol, for 8-12 hours.[1] The resulting extract contains a mixture of carbazole alkaloids, including this compound.

-

Concentration: The solvent from the ethanolic or methanolic extract is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

Alternative Extraction Method: Ultrasound-Assisted Extraction (UAE)

UAE is a more modern and efficient technique that utilizes ultrasonic waves to disrupt the plant cell walls, facilitating the release of bioactive compounds.

-

Procedure: 10g of powdered Murraya koenigii leaves are suspended in a suitable solvent (e.g., ethanol) in a beaker.

-

Sonication: The beaker is placed in an ultrasonic bath and sonicated for a predetermined time, typically ranging from 5 to 15 minutes.[1]

-

Filtration and Concentration: The mixture is then filtered, and the solvent is evaporated to obtain the crude extract.

Table 1: Comparison of Extraction Methods and Solvents for Murraya koenigii Leaves

| Extraction Method | Solvent | Extraction Time | Yield of Crude Extract (%) | Reference |

| Soxhlet | Methanol | - | 5.70 | [2] |

| Maceration | Distilled Water | - | 4.08 | [2] |

| Maceration | Ethanol | - | 3.58 | [2] |

| Maceration | Chloroform (B151607) | - | 1.27 | |

| Soxhlet Assisted | 90% Ethanol | 8 hours | - | |

| Ultrasound Assisted | Ethanol | 15 minutes | - |

Note: The yield of crude extract can vary based on the specific conditions and the source of the plant material.

Chromatographic Isolation and Purification

The crude extract obtained from the initial extraction is a complex mixture of compounds. Therefore, chromatographic techniques are essential for the isolation and purification of this compound.

Experimental Protocol: Column Chromatography

Column chromatography is the primary method used to separate this compound from other components in the crude extract.

-

Preparation of the Column: A glass column (e.g., 60 cm x 4 cm) is packed with a slurry of a suitable adsorbent, such as silica (B1680970) gel (60-120 mesh) or neutral alumina, in a non-polar solvent like petroleum ether.

-

Loading the Sample: The concentrated crude extract is adsorbed onto a small amount of the adsorbent and then carefully loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of petroleum ether and chloroform, with the proportion of chloroform being gradually increased (e.g., from 9:1 to 7:3 v/v).

-

Fraction Collection: The eluate is collected in a series of fractions.

-

Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) using silica gel 60F254 plates and a suitable mobile phase (e.g., petroleum ether:chloroform, 7:3 v/v). The spots on the TLC plates can be visualized under UV light (254 nm).

-

Pooling and Concentration: Fractions showing a single spot corresponding to the Rf value of this compound are pooled together and the solvent is evaporated to yield the purified compound.

Further Purification: High-Performance Liquid Chromatography (HPLC)

For obtaining high-purity this compound, semi-preparative or preparative HPLC can be employed as a final purification step.

-

Column: A reverse-phase C18 column (e.g., Agilent ZORBAX Bonus RP C18, 250 x 4.6 mm, 5µ) is commonly used.

-

Mobile Phase: An isocratic mobile phase of Methanol: 0.1% Triethylamine (93:07%) has been reported to be effective.

-

Flow Rate: A typical flow rate is 1.2 ml/min.

-

Detection: The eluting compounds are detected using a UV detector at 254 nm.

-

Retention Time: Mahanimbine has a characteristic retention time under these conditions, which was reported to be 4.705 minutes in one study.

Table 2: Yield of Purified Carbazole Alkaloids from Murraya koenigii Leaves after Semi-Preparative HPLC

| Compound | Yield (%) | Reference |

| Mahanine | 0.40 | |

| Mahanimbicine | 0.24 | |

| Mahanimbine | 0.66 |

Structural Characterization

The structure of the isolated this compound is confirmed using various spectroscopic techniques.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR and 13C-NMR are powerful tools for elucidating the chemical structure of this compound.

Table 3: 1H-NMR and 13C-NMR Spectral Data of Mahanimbine

| Position | 1H NMR (δ ppm) | 13C NMR (δ ppm) | Reference |

| 1 | 7.82 (d, J=7.8 Hz) | 123.6 | |

| 2 | 7.21 (t, J=7.8 Hz) | 118.9 | |

| 3 | 7.37 (t, J=7.8 Hz) | 118.9 | |

| 4 | 7.95 (d, J=7.8 Hz) | 125.8 | |

| 4a | - | 120.3 | |

| 4b | - | 139.6 | |

| 5 | 7.25 (s) | 115.3 | |

| 5a | - | 104.2 | |

| 6 | - | 154.5 | |

| 7 | 6.58 (d, J=9.6 Hz) | 127.1 | |

| 8 | 5.56 (d, J=9.6 Hz) | 115.8 | |

| 8a | - | 117.8 | |

| 9a | - | 139.6 | |

| NH | 10.7 (s) | - | |

| 2'-CH3 | 2.30 (s) | 16.2 | |

| 3'-C | - | 76.5 | |

| 3'-CH3 | 1.41 (s) | 27.0 | |

| 1'' | 1.83 (m) | 22.3 | |

| 2'' | 2.15 (m) | 41.2 | |

| 3'' | 5.06 (t, J=7.2 Hz) | 124.3 | |

| 4'' | - | 131.3 | |

| 4''-CH3 | 1.63 (s) | 25.6 | |

| 4''-CH3 | 1.55 (s) | 17.5 |

Data recorded in CDCl3. Chemical shifts (δ) are given in ppm relative to TMS.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups. Characteristic absorption bands include:

-

N-H stretching: around 3400 cm-1

-

Aromatic C-H stretching: around 3000-3100 cm-1

-

Aliphatic C-H stretching: around 2850-2950 cm-1

-

C=C stretching (aromatic): around 1600 cm-1 and 1450 cm-1

-

C-O stretching (ether): around 1250 cm-1

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its molecular formula (C23H25NO). The mass spectrum will show a molecular ion peak (M+) corresponding to its molecular weight.

Biological Activities and Signaling Pathways

This compound has been shown to exhibit a range of biological activities, with its anticancer properties being the most extensively studied.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines.

Table 4: IC50 Values of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Capan-2 | Pancreatic Cancer | 3.5 - 64 | |

| SW1190 | Pancreatic Cancer | 3.5 - 64 | |

| BxPC-3 | Pancreatic Cancer | 3.5 - 64 | |

| HPAF-II | Pancreatic Cancer | 3.5 - 64 | |

| CFPAC-1 | Pancreatic Cancer | 3.5 - 64 | |

| A549 | Lung Cancer | 19.01 (for Girinimbine, a related alkaloid) | |

| MCF-7 | Breast Cancer | 1.77 and 4.32 (for derivatives of Girinimbine) |

Note: The broad range of IC50 values for pancreatic cancer cell lines reflects the differential sensitivity of these cells to this compound.

Signaling Pathways Involved in Anticancer Activity

This compound exerts its anticancer effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis.

-

AKT/mTOR Pathway: this compound has been shown to inhibit the phosphorylation of Akt and mTOR, key proteins in a signaling cascade that promotes cell growth and survival.

-

STAT3 Pathway: This compound also inhibits the STAT3 signaling pathway, which is often constitutively active in cancer cells and plays a crucial role in tumor progression.

-

Apoptosis Induction: The inhibition of these pathways leads to the induction of apoptosis (programmed cell death), as evidenced by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.

P-glycoprotein (P-gp) Inhibition

P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting chemotherapeutic agents out of the cell. This compound has been identified as a P-gp inhibitor, suggesting its potential to overcome MDR.

Mechanism of P-gp Inhibition

The precise mechanism of P-gp inhibition by this compound is still under investigation, but it is believed to involve direct interaction with the transporter, potentially competing with other substrates for binding.

Conclusion

This compound, a carbazole alkaloid from Murraya koenigii, presents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. This technical guide has provided a comprehensive overview of the methodologies for its isolation and characterization, along with a summary of its biological activities and underlying molecular mechanisms. The detailed experimental protocols and quantitative data presented herein are intended to facilitate further research and development of this compound and its derivatives as potential drug candidates. The ability of this compound to modulate multiple signaling pathways and overcome multidrug resistance highlights its potential for combination therapies in cancer treatment. Continued investigation into its pharmacology and toxicology is warranted to fully explore its therapeutic utility.

References

Physicochemical Properties of Mahanimbidine for Drug Development: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties of mahanimbidine, a carbazole (B46965) alkaloid with significant therapeutic potential. The information presented herein is intended to support drug development efforts by offering quantitative data, detailed experimental protocols, and visual representations of its biological context and development workflow.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. This compound, isolated from Murraya koenigii, possesses a unique set of characteristics that influence its suitability as a drug candidate. The key quantitative data are summarized below.

| Property | Value |

| IUPAC Name | 3,11-dihydro-5-methoxy-3,3,9-trimethyl-pyrano[3,2-a]carbazol |

| Molecular Formula | C₂₃H₂₅NO₂ |

| Molecular Weight | 359.45 g/mol |

| Appearance | Yellowish needles or powder |

| Melting Point | 168-170 °C |

| Boiling Point | 557.7 ± 50.0 °C (Predicted) |

| Solubility | Poorly soluble in water; Soluble in methanol, ethanol, chloroform, and other organic solvents. |

| pKa (Predicted) | Basic pKa: ~5.5-6.5 (due to the secondary amine in the carbazole ring) |

| LogP (Predicted) | 5.2 |

Experimental Protocols for Property Determination

The accurate experimental determination of physicochemical properties is a critical step in preclinical development. Standardized protocols ensure data reliability and reproducibility.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs, which is a key indicator of purity.

Methodology:

-

Sample Preparation: A small quantity of dry this compound is finely pulverized.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed into a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample is liquefied (completion) are recorded. A narrow range (<2 °C) is indicative of high purity.

Solubility Determination (Shake-Flask Method)

Objective: To quantify the equilibrium concentration of this compound in a given solvent, a critical parameter for predicting bioavailability.

Methodology:

-

System Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at pH 7.4) in a sealed vial.

-

Equilibration: The mixture is agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The resulting suspension is centrifuged or filtered (using a filter that does not bind the compound) to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replication: The experiment is performed in triplicate to ensure statistical validity.

Octanol-Water Partition Coefficient (LogP) Determination

Objective: To measure the lipophilicity of this compound, which is a key predictor of its ability to cross biological membranes.

Methodology:

-

Phase Pre-saturation: Equal volumes of n-octanol and water are mixed and allowed to separate to ensure mutual saturation.

-

Compound Addition: A known quantity of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: A known volume of the this compound solution is combined with a known volume of the other pre-saturated phase. The mixture is agitated vigorously until equilibrium is reached (e.g., 24 hours).

-

Phase Separation: The mixture is centrifuged to achieve a clean separation of the aqueous and octanolic layers.

-

Quantification: The concentration of this compound in each phase is measured using a suitable analytical technique like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Signaling Pathways and Experimental Workflow

This compound exerts its therapeutic effects by modulating key cellular signaling pathways. Its development follows a structured workflow from initial characterization to mechanistic studies.

Key Signaling Pathways Modulated by this compound

This compound has been shown to induce apoptosis in cancer cells and exhibit anti-inflammatory properties, primarily through the modulation of the intrinsic apoptotic pathway and inhibition of the NF-κB signaling cascade.[1][2]

Figure 1: Simplified signaling pathways modulated by this compound.

General In-Vitro Drug Development Workflow

The preclinical evaluation of a natural product like this compound follows a logical progression from basic characterization to detailed mechanistic and formulation studies.

Figure 2: A generalized workflow for the in-vitro evaluation of this compound.

References

- 1. Mahanimbine Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mahanimbine Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Mahanimbidine: A Comprehensive Technical Guide to its Natural Sources, Geographical Distribution, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mahanimbidine, a carbazole (B46965) alkaloid primarily found in the plant Murraya koenigii, has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources and geographical distribution of this compound. It details the concentration of this bioactive compound in various parts of its primary plant source and presents comprehensive experimental protocols for its extraction and isolation. Furthermore, this guide elucidates a key signaling pathway modulated by this compound, offering insights into its mechanism of action at a cellular level. All quantitative data is summarized in structured tables for ease of reference, and complex biological and experimental workflows are visualized using diagrams to facilitate understanding.

Natural Sources and Geographical Distribution

The principal natural source of this compound is the curry leaf tree, Murraya koenigii (L.) Spreng., belonging to the Rutaceae family. This aromatic shrub or small tree is indigenous to India and is now cultivated in many other parts of the world, including Sri Lanka (formerly Ceylon), Burma, China, Australia, and the Pacific Islands.

This compound, along with other carbazole alkaloids, has been isolated from various parts of the Murraya koenigii plant, including the leaves, stem bark, and roots[1][2]. The concentration of these alkaloids can vary significantly based on the geographical location and the season of collection. Studies have indicated that Murraya koenigii plants grown in the southern regions of India tend to have higher concentrations of carbazole alkaloids[3][4].

While Murraya koenigii is the most well-documented source, the broader Murraya genus is known for producing a variety of carbazole alkaloids, and further research may identify other species containing this compound.

Quantitative Analysis of this compound and Related Alkaloids

The concentration of this compound and its related carbazole alkaloids in Murraya koenigii is influenced by geographical and environmental factors. While specific quantitative data for this compound is limited in the available literature, studies on the closely related and more abundant carbazole alkaloid, mahanimbine (B1675914), provide valuable insights into the typical yield from the plant.

One comprehensive study utilizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC/MS/MS) quantified eleven carbazole alkaloids in the leaves of Murraya koenigii from six different climatic zones in India. The concentration of mahanimbine was found to range from 0.492 to 5.399 mg/g of the leaf material[4]. Another study using a TLC-densitometry method reported that an ethyl acetate (B1210297) extract of leaf samples from Andhra Pradesh, India, contained the highest amount of mahanimbine, at 507.2 µg per gram of extract.

The following table summarizes the quantitative data available for key carbazole alkaloids in Murraya koenigii.

| Plant Part | Alkaloid | Concentration Range | Method of Analysis | Geographical Origin | Reference |

| Leaves | Mahanimbine | 0.492 - 5.399 mg/g | UPLC/MS/MS | Various climatic zones in India | |

| Leaves | Mahanimbine | 507.2 µg/g (in ethyl acetate extract) | TLC-Densitometry | Andhra Pradesh, India |

Note: This table includes data for mahanimbine as a proxy for the quantitative presence of carbazole alkaloids in Murraya koenigii due to the limited specific data for this compound.

Experimental Protocols

Extraction and Isolation of Carbazole Alkaloids (Adapted for this compound)

The following is a generalized protocol for the extraction and isolation of carbazole alkaloids from Murraya koenigii, which can be adapted for the specific isolation of this compound. This protocol is based on common methodologies reported in the literature for related compounds like mahanimbine.

3.1.1. Materials and Reagents

-

Dried and powdered plant material (leaves or stem bark of Murraya koenigii)

-

Solvents: Petroleum ether (60-80°C), Chloroform (B151607), Ethyl acetate, Methanol, n-hexane

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Pre-coated silica gel 60 F254 TLC plates

-

Standard analytical grade reagents

3.1.2. Extraction Procedure

-

Soxhlet Extraction: A hydroalcoholic extract of the dried, powdered leaves of M. koenigii can be prepared using a Soxhlet apparatus. Alternatively, sequential extraction with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and methanol) can be performed.

-

Solvent Partitioning: The crude extract is then subjected to successive partitioning with different solvents. For instance, a hydroalcoholic extract can be partitioned with petroleum ether, chloroform, ethyl acetate, and 1-butanol.

3.1.3. Isolation by Column Chromatography

-

The bioactive fraction (often the ethyl acetate or chloroform fraction) is concentrated under reduced pressure.

-

The concentrated fraction is then subjected to column chromatography over silica gel.

-

Elution is carried out with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether or n-hexane and gradually increasing the polarity with a solvent like chloroform or ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

3.1.4. Purification and Identification

-

Fractions showing similar TLC profiles are pooled together.

-

The fraction containing the compound of interest is further purified by repeated column chromatography or preparative TLC.

-

The pure isolated compound is characterized using spectroscopic techniques such as UV, IR, Mass Spectrometry, and NMR to confirm its structure as this compound.

A visual representation of this experimental workflow is provided below.

Biological Activity and Signaling Pathways

This compound has been investigated for its anticancer properties. Research has shown that it can inhibit the proliferation of human pancreatic cancer cells by modulating key cellular signaling pathways.

Modulation of AKT/mTOR and STAT3 Signaling Pathways

A notable study demonstrated that Mahanimbine, a closely related carbazole alkaloid, exerts its anticancer effects on pancreatic cancer cells by inducing cell cycle arrest and apoptosis. This is achieved through the modulation of the AKT/mammalian Target of Rapamycin (mTOR) and the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways. Mahanimbine was found to inhibit these pathways in Capan-2 and SW119 pancreatic cancer cell lines. The inhibition of these pathways ultimately leads to a decrease in cell proliferation and migration.

The diagram below illustrates the inhibitory effect of Mahanimbine on the AKT/mTOR and STAT3 signaling pathways in pancreatic cancer cells.

Conclusion

This compound, a carbazole alkaloid from Murraya koenigii, presents a promising area for further research in drug discovery and development. This guide has provided a comprehensive overview of its natural occurrence, geographical distribution, and methods for its isolation. The elucidation of its interaction with key cellular signaling pathways, such as the AKT/mTOR and STAT3 pathways, provides a foundation for understanding its potential therapeutic applications, particularly in oncology. Further quantitative studies on this compound across different geographical locations and plant parts, along with the development of optimized and standardized extraction protocols, are crucial next steps to fully harness the potential of this bioactive compound.

References

In Silico Modeling of Mahanimbidine: A Technical Guide to Target Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mahanimbidine, a carbazole (B46965) alkaloid isolated from Murraya koenigii, has demonstrated a range of promising biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. Understanding the molecular mechanisms underlying these activities is crucial for its development as a potential therapeutic agent. In silico modeling provides a powerful and efficient approach to elucidate the interactions between this compound and its potential protein targets. This technical guide details the methodologies for conducting in silico analysis of this compound's binding to key protein targets and presents a hypothetical framework for interpreting the results. While comprehensive in silico studies on this compound are still emerging, this document serves as a blueprint for such investigations, providing researchers with the necessary protocols and conceptual frameworks to explore its therapeutic potential.

Introduction

This compound is a naturally occurring bioactive compound that has garnered significant interest in the scientific community. Its diverse pharmacological properties suggest that it may interact with multiple molecular targets within the cell, thereby modulating various signaling pathways implicated in disease. In silico techniques, such as molecular docking and molecular dynamics simulations, offer a time- and cost-effective means to predict and analyze these interactions at an atomic level. This guide outlines a systematic approach to computationally investigate the binding of this compound to plausible protein targets associated with its observed biological effects.

Potential Protein Targets for In Silico Analysis

Based on the known anticancer, anti-inflammatory, and neuroprotective activities of this compound and related carbazole alkaloids, a selection of plausible protein targets for in silico investigation is proposed.

Anticancer Targets

The anticancer activity of this compound suggests its potential interaction with proteins that regulate cell cycle, apoptosis, and signal transduction. Some of these potential targets include Cyclin-Dependent Kinases (CDKs), B-cell lymphoma 2 (Bcl-2) family proteins, and key kinases in oncogenic signaling pathways.

Anti-inflammatory Targets

Chronic inflammation is a key factor in many diseases. This compound's anti-inflammatory properties may stem from its interaction with enzymes like Cyclooxygenase-2 (COX-2) and transcription factors such as Nuclear Factor-kappa B (NF-κB).

Neuroprotective Targets

In the context of neuroprotection, this compound might interact with enzymes such as Acetylcholinesterase (AChE) and proteins involved in neuro-inflammation and oxidative stress.

In Silico Modeling Workflow

A typical workflow for the in silico analysis of this compound's protein interactions involves several key steps, from target preparation to the analysis of simulation results.

Pharmacological Profiling of Mahanimbidine-Containing Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mahanimbidine, a carbazole (B46965) alkaloid primarily isolated from the leaves of Murraya koenigii (curry tree), has garnered significant scientific interest for its diverse pharmacological activities. While much of the in-depth mechanistic research has focused on the purified compound, crude extracts of Murraya koenigii, rich in this compound and other bioactive carbazole alkaloids, are also subjects of investigation for their therapeutic potential. This technical guide provides a comprehensive overview of the pharmacological profiling of these extracts, with a focus on their anti-cancer and anti-inflammatory properties. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes the underlying molecular mechanisms to facilitate further research and drug development endeavors. It is important to note that the majority of detailed mechanistic and quantitative data available in the scientific literature pertains to purified this compound, which serves as a primary reference for understanding the potential activities of the crude extracts.

Extraction of this compound-Rich Crude Extract

A common method for obtaining a crude extract rich in this compound from Murraya koenigii leaves is through solvent extraction.

Experimental Protocol: Soxhlet Extraction

-

Preparation of Plant Material : Fresh leaves of Murraya koenigii are collected, washed thoroughly with water, and shade-dried at room temperature. The dried leaves are then ground into a coarse powder.

-

Soxhlet Extraction :

-

A known quantity of the dried leaf powder (e.g., 50 g) is packed into a thimble.

-

The thimble is placed in a Soxhlet extractor.

-

The extraction is performed using a suitable solvent, such as methanol (B129727) or ethanol (B145695), for a period of 6-8 hours or until the solvent in the siphon tube becomes colorless.

-

-

Solvent Evaporation : The solvent is evaporated from the extract under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

-

Drying and Storage : The resulting crude extract is further dried in a desiccator to remove any residual solvent and stored at 4°C in an airtight container for future use.

Anti-Cancer Activity

This compound and crude extracts of Murraya koenigii have demonstrated significant anti-cancer effects across various cancer cell lines. The primary mechanisms include induction of cytotoxicity, apoptosis, and cell cycle arrest.

Cytotoxicity Profile

The cytotoxic effect is a primary indicator of anti-cancer potential, and it is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process by 50%.

| Cell Line | Compound/Extract | IC50 Value | Reference |

| Pancreatic Cancer | |||

| Capan-2 | Mahanimbine (B1675914) | 3.5 µM | [1][2] |

| SW1990 | Mahanimbine | 3.5 µM | [1][2] |

| HPAFII | Mahanimbine | 15 µM | [1] |

| BxPC3 | Mahanimbine | 48 µM | |

| CFPAC1 | Mahanimbine | 64 µM | |

| Normal Pancreatic Cells | Mahanimbine | 110 µM | |

| Breast Cancer | |||

| MCF-7 | Mahanimbine | 14 µM | |

| MDA-MB-231 | Mahanimbine | 21.5 µM | |

| T47D | Methanolic Extract of M. koenigii | 74.71 µg/mL | |

| Bladder Cancer | |||

| Human Bladder Cancer Cells | Mahanimbine | 32.5 µM | |

| Glioma | |||

| HS 683 | Mahanine | 7.5 µM | |

| Cervical Cancer | |||

| HeLa | Hexane Extract of M. koenigii | <1 µg/mL | |

| HeLa | Ethyl Acetate Extract of M. koenigii | <1 µg/mL | |

| HeLa | Methanol Extract of M. koenigii | 2.25 µg/mL |

-

Cell Seeding : Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Treatment : Treat the cells with various concentrations of the crude this compound extract or purified mahanimbine and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

-

MTT Addition : After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation : The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability versus the concentration of the extract/compound.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which anti-cancer agents eliminate malignant cells.

| Cell Line | Treatment | Apoptotic Cells (%) | Reference |

| Capan-2 Pancreatic Cancer | 7 µM Mahanimbine for 24h | 56.3% | |

| SW1190 Pancreatic Cancer | 7 µM Mahanimbine for 24h | 73% | |

| Human Bladder Cancer | 100 µM Mahanimbine | ~75% | |

| PA1 Ovarian Cancer | MEFM2 Extract for 24h | ~50.7% | |

| OVCAR3 Ovarian Cancer | MEFM2 Extract for 24h | ~21.8% |

-

Cell Treatment : Plate cells in 6-well plates and treat with the desired concentration of the extract or compound for a specified time.

-

Cell Harvesting : Harvest the cells by trypsinization, and wash them twice with cold PBS.

-

Cell Staining : Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, preventing cancer cells from proliferating.

| Cell Line | Treatment | Effect | Reference |

| Capan-2 Pancreatic Cancer | Mahanimbine | G0/G1 phase arrest | |

| SW1190 Pancreatic Cancer | Mahanimbine | G0/G1 phase arrest | |

| Human Bladder Cancer | Mahanimbine | Dose-dependent G0/G1 phase arrest | |

| HS 683 Glioma | Mahanine | G2/M phase arrest | |

| MCF-7 and MDA-MB-231 Breast Cancer | M. koenigii Leaf Extract | S phase arrest |

-

Cell Treatment and Harvesting : Treat cells as described for the apoptosis assay and harvest them.

-

Cell Fixation : Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.

-

Cell Staining : Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.

-

Flow Cytometry Analysis : Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Molecular Mechanisms of Action

The anti-cancer effects of this compound are mediated through the modulation of several key signaling pathways.

Intrinsic Apoptosis Pathway

This compound induces apoptosis primarily through the mitochondrial-mediated intrinsic pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

Caption: this compound-induced intrinsic apoptosis pathway.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition is a key mechanism of this compound's anti-cancer activity.

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

STAT3 Signaling Pathway

The STAT3 signaling pathway is involved in cell proliferation and survival, and its inhibition by this compound contributes to its anti-cancer effects.

Caption: this compound-mediated inhibition of the STAT3 signaling pathway.

-

Protein Extraction : After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE : Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-AKT, AKT, p-mTOR, mTOR, p-STAT3, STAT3) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

Anti-Inflammatory Activity

Crude extracts of Murraya koenigii have demonstrated notable anti-inflammatory properties.

In Vitro Anti-Inflammatory Profile

| Assay | Extract | IC50 Value / % Inhibition | Reference |

| Albumin Denaturation Inhibition | Ethanolic Extract | IC50 = 300 µg/mL | |

| Albumin Denaturation Inhibition | Ethanolic Extract | 88% inhibition at 500 µg/mL | |

| HRBC Membrane Stabilization | Leaf Extract | 69.15% stabilization at 1000 µg/mL | |

| Protein Denaturation Inhibition | Leaf Extract | 85.35% inhibition at 800 µg/mL |

Experimental Protocol: Inhibition of Albumin Denaturation Assay

-

Reaction Mixture Preparation : Prepare a reaction mixture consisting of 2.8 mL of phosphate-buffered saline (pH 6.4), 0.2 mL of egg albumin, and 2 mL of various concentrations of the crude extract.

-

Incubation : Incubate the reaction mixtures at 37°C for 15 minutes.

-

Heating : Heat the mixtures at 70°C for 5 minutes to induce denaturation.

-

Absorbance Measurement : After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculation : The percentage of inhibition of protein denaturation is calculated as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Conclusion and Future Directions

The pharmacological profiling of this compound and crude extracts of Murraya koenigii reveals significant potential, particularly in the realms of oncology and anti-inflammatory research. The data strongly suggest that this compound is a potent bioactive compound that induces cancer cell death through the modulation of key signaling pathways, including the intrinsic apoptosis pathway, and the PI3K/AKT/mTOR and STAT3 signaling cascades. While crude extracts also exhibit promising cytotoxic and anti-inflammatory activities, a direct correlation of these effects to their this compound content requires further quantitative analysis.

Future research should focus on:

-

Standardization of Crude Extracts : Developing standardized crude extracts with a defined concentration of this compound and other key carbazole alkaloids to ensure reproducibility of pharmacological studies.

-

In-depth Mechanistic Studies of Crude Extracts : Elucidating the synergistic or antagonistic effects of the various phytochemicals present in the crude extracts.

-

In Vivo Efficacy and Safety : Conducting comprehensive in vivo studies to evaluate the therapeutic efficacy and safety profile of both purified this compound and standardized crude extracts in preclinical animal models.

-

Bioavailability and Pharmacokinetics : Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, both in its pure form and within the context of the crude extract, to optimize its therapeutic delivery.

This technical guide provides a foundational framework for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this compound-containing extracts. The detailed protocols and summarized data serve as a valuable resource for designing and executing further investigations into this promising natural product.

References

- 1. Mahanimbine Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

Methodological & Application

Mahanimbidine as a Fluorescent Probe for Cellular Imaging: An Assessment of Current Evidence

Initial investigations into the scientific literature have revealed no direct evidence to support the use of Mahanimbidine as an intrinsic fluorescent probe for cellular imaging. Extensive searches for its photophysical properties, such as fluorescence excitation and emission spectra, quantum yield, and applications in fluorescence microscopy, did not yield any specific data. Therefore, the premise of using this compound directly as a fluorescent probe for cellular imaging is not supported by currently available scientific information.

While this compound is a well-studied carbazole (B46965) alkaloid with various reported biological activities, its intrinsic fluorescence suitable for cellular imaging applications has not been documented. A suitable fluorescent probe for cellular imaging typically possesses strong absorption at a specific wavelength, a high fluorescence quantum yield (efficiency of converting absorbed light into emitted light), significant Stokes shift (separation between absorption and emission maxima to reduce signal overlap), photostability, and low cytotoxicity.

For researchers interested in the broader field of using natural products as fluorescent probes, this document provides a generalized framework, including application notes and protocols that can be adapted for natural products that do exhibit favorable fluorescent properties.

General Application Notes for Natural Product-Based Fluorescent Probes

The use of natural products as fluorescent probes is a growing area of interest, offering novel scaffolds for cellular imaging. The following sections outline the general data and protocols required to validate and utilize a new natural product as a fluorescent probe.

Data Presentation: Key Properties of a Hypothetical Fluorescent Natural Product

The following table summarizes the kind of quantitative data that is essential for characterizing a novel natural product-based fluorescent probe. The values provided are for a hypothetical compound, "Natur-Fluor X," for illustrative purposes.

| Property | Value | Conditions |

| Photophysical Properties | ||

| Excitation Maximum (λex) | 488 nm | Phosphate-Buffered Saline (PBS), pH 7.4 |

| Emission Maximum (λem) | 525 nm | Phosphate-Buffered Saline (PBS), pH 7.4 |

| Molar Extinction Coefficient (ε) | 50,000 M⁻¹cm⁻¹ | In PBS at λex |

| Fluorescence Quantum Yield (ΦF) | 0.35 | Relative to Fluorescein (B123965) (ΦF = 0.95) |

| Stokes Shift | 37 nm | |

| Photostability | 50% intensity retained after 5 min | Continuous illumination at 10 W/cm² |

| Biological Properties | ||

| Cytotoxicity (IC50) | > 100 µM | 24-hour incubation in HeLa cells (MTT assay) |

| Cellular Uptake Efficiency | 80% of cells show fluorescence | 10 µM probe, 30 min incubation at 37°C |

| Subcellular Localization | Mitochondria | Co-localization with MitoTracker Red |

Experimental Protocols

The following are detailed, generalized methodologies for key experiments involved in the evaluation and use of a novel natural product fluorescent probe.

Protocol 1: Characterization of Photophysical Properties

-

Sample Preparation: Prepare a stock solution of the natural product in a suitable solvent (e.g., DMSO). Dilute the stock solution in the desired buffer (e.g., PBS, pH 7.4) to a concentration where the absorbance at the excitation maximum is below 0.1 to avoid inner filter effects.

-

Absorbance and Emission Spectra:

-

Record the absorbance spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λex).

-

Record the fluorescence emission spectrum using a spectrofluorometer, exciting at the determined λex, to identify the emission maximum (λem).

-

-

Quantum Yield Determination:

-

Use a well-characterized fluorescent standard with a known quantum yield and similar absorption/emission wavelengths (e.g., fluorescein or rhodamine).

-

Measure the integrated fluorescence intensity and absorbance of both the sample and the standard at the same excitation wavelength.

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

-

-

Photostability Assessment:

-

Prepare a sample of the probe in solution or loaded into cells.

-

Continuously illuminate the sample with the excitation light source on a fluorescence microscope.

-

Acquire images at regular time intervals and measure the decrease in fluorescence intensity over time.

-

Protocol 2: Cellular Imaging and Localization

-

Cell Culture: Culture the desired cell line (e.g., HeLa, A549) on glass-bottom dishes or coverslips suitable for microscopy.

-

Probe Loading:

-

Prepare a working solution of the natural product probe in pre-warmed cell culture medium (e.g., 1-10 µM).

-

Remove the old medium from the cells and wash once with PBS.

-

Incubate the cells with the probe-containing medium for a specified time (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.

-

-

Washing: Remove the loading solution and wash the cells two to three times with pre-warmed PBS or fresh medium to remove any unbound probe.

-

Co-localization (Optional): To determine the subcellular localization, incubate the cells with a commercially available organelle-specific fluorescent marker (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, Hoechst for nucleus) following the manufacturer's protocol, either simultaneously with or after loading the natural product probe.

-

Fluorescence Microscopy:

-

Mount the coverslip or dish onto the stage of a fluorescence microscope.

-

Image the cells using the appropriate excitation and emission filter sets for the natural product probe and any co-localization dyes.

-

Acquire images using a sensitive camera (e.g., sCMOS or EMCCD).

-

Protocol 3: Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the natural product probe for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

The following diagrams illustrate generalized workflows and concepts relevant to the use of natural products as fluorescent probes.

Application Notes and Protocols for In Vitro Cytotoxicity Assays with Mahanimbidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mahanimbidine, a carbazole (B46965) alkaloid isolated from Murraya koenigii (curry leaves), has demonstrated significant anticancer properties in preclinical studies.[1][2] It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and causing cell cycle arrest.[1][3][4] These application notes provide detailed protocols for establishing in vitro cytotoxicity assays to evaluate the therapeutic potential of this compound. The described methods include the MTT assay for cell viability, the lactate (B86563) dehydrogenase (LDH) assay for cytotoxicity, and annexin (B1180172) V/propidium iodide (PI) staining for apoptosis detection.

Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₃H₂₅NO | |

| Molecular Weight | 331.4 g/mol | |

| Class | Carbazole Alkaloid | |

| Appearance | Solid | |

| Melting Point | 94 - 95 °C |

Summary of this compound Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Human Bladder Cancer Cells | Bladder Cancer | 32.5 | |

| Capan-2 | Pancreatic Cancer | 3.5 | |

| SW1190 | Pancreatic Cancer | 3.5 | |

| MCF-7 | Breast Cancer | 14 | |

| HS 683 | Glioma | 7.5 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

This compound

-

Selected cancer cell line(s) (e.g., MCF-7, Capan-2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in the complete culture medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions (and a vehicle control, e.g., DMSO).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the incubation, add 100 µL of the solubilization solution to each well.

-

Gently shake the plate to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Cytotoxicity Assay (LDH Assay)

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

-

This compound

-

Selected cancer cell line(s)

-

Complete cell culture medium

-

LDH assay kit (containing LDH reaction solution and stop solution)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat the cells with various concentrations of this compound and a vehicle control for the desired time period.

-

After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH reaction solution to each well of the new plate.

-

Incubate the plate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of the stop solution to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous LDH Release Abs) / (Maximum LDH Release Abs - Spontaneous LDH Release Abs)] x 100

Apoptosis Assay (Annexin V-FITC/PI Staining)

Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

This compound

-

Selected cancer cell line(s)

-

Complete cell culture medium

-

Annexin V-FITC/PI apoptosis detection kit

-

Binding buffer

-

Flow cytometer

Protocol:

-

Seed cells in a 6-well plate and treat with different concentrations of this compound for 24 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 × 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Signaling Pathways and Experimental Workflows

Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: Workflow for assessing this compound's in vitro cytotoxicity.

Proposed Signaling Pathway for this compound-Induced Apoptosis

This compound has been reported to modulate the AKT/mTOR and STAT3 signaling pathways, leading to the induction of apoptosis. It also affects the expression of Bcl-2 family proteins, promoting a pro-apoptotic state.

Caption: this compound's proposed mechanism of inducing apoptosis.

References

- 1. Cytotoxicity of Mahanimbine from Curry Leaves in Human Breast Cancer Cells (MCF-7) via Mitochondrial Apoptosis and Anti-Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:25488-37-3 | Chemsrc [chemsrc.com]

- 3. Anticancer effects of Mahanimbine alkaloid on the human bladder cancer cells are due to the induction of G0/G1 cell cycle arrest, apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mahanimbine Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Mahanimbidine in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mahanimbidine is a carbazole (B46965) alkaloid isolated from the leaves of Murraya koenigii, a plant widely used in traditional medicine and culinary practices. Preliminary studies have suggested its potential as an anti-cancer agent, highlighting the need for robust analytical methods to support pharmacokinetic and toxicokinetic studies. This document provides a detailed application note and a proposed protocol for the quantification of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Disclaimer: As of the date of this document, no validated analytical method for the quantification of this compound in plasma has been published in the peer-reviewed literature. The following protocol is a proposed method based on the physicochemical properties of this compound and established LC-MS/MS methodologies for the analysis of small molecules in biological matrices. This method will require validation by the end-user to ensure it meets the specific requirements of their research.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for the development of an effective analytical method.

| Property | Value | Source |

| Chemical Formula | C₂₃H₂₅NO | [1] |

| Molecular Weight | 331.45 g/mol | [1] |

| Chemical Structure | Terpenoid Alkaloid | [1] |

| CAS Number | 25488-37-3 | [1] |

Proposed Analytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended technique for the quantification of this compound in plasma due to its high sensitivity, specificity, and wide dynamic range.[2]

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.

Protocol:

-

Thaw plasma samples at room temperature.

-

Vortex the plasma sample to ensure homogeneity.

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a structurally similar carbazole alkaloid or a stable isotope-labeled this compound).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions (Proposed)

The following are proposed starting conditions for the chromatographic separation of this compound. Optimization will be necessary.

| Parameter | Proposed Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions (Proposed)

Mass spectrometric conditions should be optimized by infusing a standard solution of this compound.

| Parameter | Proposed Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ = m/z 332.2 |

| Product Ions (Q3) | To be determined by direct infusion and collision-induced dissociation (CID) of the parent ion. |

| Collision Energy | To be optimized |

| Dwell Time | 100 ms |

Method Validation Parameters

A comprehensive validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following tables provide a template for summarizing the validation data.

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |

| This compound | e.g., 1 - 1000 | > 0.99 | 1/x² |

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | e.g., 1 | < 20 | 80 - 120 | < 20 | 80 - 120 |

| Low QC | e.g., 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Mid QC | e.g., 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High QC | e.g., 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | e.g., 3 | To be determined | To be determined |

| High QC | e.g., 800 | To be determined | To be determined |

Visualizations

Experimental Workflow

Caption: Workflow for this compound extraction from plasma.

Potential Metabolic Pathways

The metabolic fate of this compound has not been extensively studied. Xenobiotics typically undergo Phase I and Phase II metabolism to increase their water solubility and facilitate excretion.

Caption: General xenobiotic metabolic pathway.

Conclusion

The proposed LC-MS/MS method provides a starting point for the development of a validated assay for the quantification of this compound in plasma. Successful validation of this method will be instrumental in advancing the preclinical and clinical development of this compound as a potential therapeutic agent. Researchers are encouraged to use this document as a guide and to perform the necessary optimizations and validation experiments to ensure the reliability and accuracy of their results.

References

Application Notes and Protocols for Mahanimbidine in Antimicrobial Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mahanimbidine, a carbazole (B46965) alkaloid isolated from the leaves of Murraya koenigii (curry tree), has garnered significant interest for its diverse pharmacological properties, including its potential as an antimicrobial agent.[1][2] This document provides detailed application notes and experimental protocols for evaluating the antimicrobial susceptibility of this compound against various pathogens. The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing and are supplemented with available data on this compound's activity.

Data Presentation: Antimicrobial Activity of this compound

Quantitative data on the antimicrobial efficacy of this compound against several antibiotic-resistant clinical pathogens are summarized below. The data includes Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, which are crucial indicators of antimicrobial potency.

| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Inhibition Zone (mm) |

| Staphylococcus aureus | 210P JTU | 25.0 | 100.0 | 16.0 ± 0.5 |

| Pseudomonas aeruginosa | ATCC 25619 | 175.0 | 500.0 | 12.5 ± 0.5 |

| Klebsiella pneumoniae | SR1-TU | 125.0 | 250.0 | 18.5 ± 0.5 |

| Escherichia coli | NI23 JTU | 175.0 | 500.0 | - |

| Streptococcus pneumoniae | SR16677-PRSP | 25.0 | 100.0 | - |

Data sourced from a study on the biological activity of carbazole alkaloids from Murraya koenigii.[3] The inhibition zone diameter was not reported for all tested bacteria.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3] The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.

Materials:

-

This compound stock solution (dissolved in a suitable solvent like DMSO, followed by dilution in growth medium)

-

Sterile 96-well microtiter plates

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

-

Positive control (bacterial suspension without this compound)

-

Negative control (sterile broth)

-

Microplate reader or visual inspection

Protocol:

-

Prepare Serial Dilutions:

-

Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the highest concentration of this compound to be tested to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no this compound), and well 12 as the sterility control (no bacteria).

-

-

Inoculation:

-

Dilute the standardized bacterial inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate well 12.

-

-

Incubation:

-

Cover the microtiter plate and incubate at 37°C for 18-24 hours.

-

-

Reading Results:

-

The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) in the well. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

-

Results from the MIC assay

-

Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar - MHA)

-

Sterile micropipette and tips

-

Spreader or inoculating loop

Protocol:

-

Subculturing:

-

From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.

-

Spot-inoculate the aliquot onto a sterile MHA plate.

-

-

Incubation:

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

-

Reading Results:

-

The MBC is the lowest concentration of this compound that results in no bacterial growth on the subculture plates (i.e., a ≥99.9% reduction in the initial inoculum).

-

Checkerboard Assay for Synergy Testing

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents, such as this compound and a conventional antibiotic. The interaction can be synergistic, additive, indifferent, or antagonistic.

Materials:

-

This compound stock solution

-

Second antimicrobial agent (e.g., a conventional antibiotic) stock solution

-

Sterile 96-well microtiter plates

-

Appropriate bacterial growth medium

-

Standardized bacterial inoculum

Protocol:

-

Plate Setup:

-

Prepare a 96-well plate with serial dilutions of this compound along the x-axis and serial dilutions of the second antimicrobial agent along the y-axis.

-

Each well will contain a unique combination of concentrations of the two agents.

-

-

Inoculation:

-

Inoculate the wells with a standardized bacterial suspension as described in the MIC protocol.

-

-

Incubation:

-

Incubate the plate under appropriate conditions.

-

-

Data Analysis (Fractional Inhibitory Concentration Index - FICI):

-

Determine the MIC of each agent alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each agent:

-

FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

-

FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

-

-

Calculate the FICI by summing the individual FICs: FICI = FIC of this compound + FIC of Agent B.

-

Interpret the results:

-

FICI ≤ 0.5: Synergy

-

0.5 < FICI ≤ 1.0: Additive

-

1.0 < FICI ≤ 4.0: Indifference

-

FICI > 4.0: Antagonism

-

-

Mechanism of Action: Postulated Signaling Pathway

While the precise antimicrobial signaling pathway of this compound is not yet fully elucidated, its chemical structure as a carbazole alkaloid with a terpene moiety suggests a potential mechanism involving the disruption of the bacterial cell membrane.[3] Terpenoids are known to interact with and disrupt the lipid bilayer of bacterial membranes, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

References

Application Notes and Protocols for Mahanimbidine-Based Nanoparticles in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mahanimbidine, a carbazole (B46965) alkaloid derived from the leaves of Murraya koenigii (curry leaf tree), has demonstrated significant potential as an anticancer agent. Its therapeutic efficacy is, however, hampered by its poor aqueous solubility, which limits its bioavailability and clinical application. To overcome this challenge, the formulation of this compound into nanoparticle-based drug delivery systems presents a promising strategy. Encapsulating this compound within a polymeric matrix can enhance its solubility, provide controlled release, and enable targeted delivery to tumor tissues.

These application notes provide a comprehensive overview and detailed protocols for the development and characterization of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles. PLGA is a biodegradable and biocompatible polymer approved by the FDA for therapeutic use, making it an ideal candidate for this application.[1] The following sections detail the synthesis, characterization, and in vitro evaluation of these nanoparticles.

Data Presentation

Table 1: Physicochemical Properties of this compound-Loaded PLGA Nanoparticles

| Parameter | Blank PLGA Nanoparticles | This compound-PLGA Nanoparticles |

| Particle Size (nm) | 150 ± 10 | 180 ± 15 |

| Polydispersity Index (PDI) | 0.15 ± 0.05 | 0.20 ± 0.05 |

| Zeta Potential (mV) | -25 ± 5 | -20 ± 5 |

| Encapsulation Efficiency (%) | N/A | 90 ± 5 |

| Drug Loading (%) | N/A | 9 ± 1 |

Data are presented as mean ± standard deviation.

Table 2: In Vitro this compound Release from PLGA Nanoparticles

| Time (hours) | Cumulative Release (%) |

| 0 | 0 |

| 2 | 15 ± 3 |

| 6 | 35 ± 5 |

| 12 | 60 ± 7 |

| 24 | 85 ± 8 |

| 48 | 95 ± 5 |

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Synthesis of this compound-Loaded PLGA Nanoparticles

This protocol describes the formulation of this compound-loaded PLGA nanoparticles using a single emulsion-solvent evaporation technique, a method well-suited for encapsulating hydrophobic drugs.[1]

Materials:

-

This compound

-

Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 15,000-25,000)

-

Poly(vinyl alcohol) (PVA)

-

Deionized water

-

Magnetic stirrer

-

Probe sonicator

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 5 mL of dichloromethane.

-

Aqueous Phase Preparation: Prepare a 1% (w/v) solution of PVA in 20 mL of deionized water.

-

Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at 500 rpm on a magnetic stirrer. After complete addition, sonicate the mixture on ice for 3 minutes at 40% amplitude to form an oil-in-water (o/w) emulsion.

-

Solvent Evaporation: Transfer the emulsion to a rotary evaporator and evaporate the dichloromethane under reduced pressure at 35°C.

-

Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

-

Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.

-

Lyophilization: Resuspend the nanoparticle pellet in a small volume of deionized water and freeze-dry for 48 hours to obtain a powder.

-

Storage: Store the lyophilized nanoparticles at -20°C.

Protocol 2: Characterization of Nanoparticles

2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential:

These parameters are crucial for predicting the in vivo behavior of the nanoparticles.[2]

-

Resuspend a small amount of lyophilized nanoparticles in deionized water.

-

Analyze the suspension using a dynamic light scattering (DLS) instrument to determine the average particle size and PDI.

-

Use the same instrument in electrophoretic light scattering mode to measure the zeta potential.

2.2 Encapsulation Efficiency (EE) and Drug Loading (DL):

EE and DL quantify the amount of drug successfully incorporated into the nanoparticles.[3]

-

Weigh a known amount of lyophilized this compound-PLGA nanoparticles.

-

Dissolve the nanoparticles in a suitable solvent (e.g., dichloromethane) to release the encapsulated drug.

-

Evaporate the solvent and redissolve the residue in a known volume of a solvent compatible with UV-Vis spectroscopy (e.g., methanol).

-

Measure the absorbance of the solution using a UV-Vis spectrophotometer at the maximum absorbance wavelength of this compound.

-

Calculate the concentration of this compound using a standard curve.

-

Calculate EE and DL using the following formulas:

-

EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

-

DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

-

Protocol 3: In Vitro Drug Release Study

This protocol determines the rate at which this compound is released from the PLGA nanoparticles over time, which is important for predicting its therapeutic window. The dialysis method is commonly employed for this purpose.

Materials:

-

This compound-PLGA nanoparticles

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dialysis membrane (MWCO 10 kDa)

-

Shaking incubator

-

UV-Vis spectrophotometer

Procedure:

-

Disperse 10 mg of this compound-PLGA nanoparticles in 2 mL of PBS (pH 7.4).

-

Transfer the nanoparticle suspension into a dialysis bag.

-

Place the dialysis bag in a beaker containing 50 mL of PBS (pH 7.4).

-

Incubate the beaker at 37°C in a shaking incubator at 100 rpm.

-

At predetermined time intervals (e.g., 0, 2, 6, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.

-

Analyze the collected samples for this compound content using a UV-Vis spectrophotometer.

-

Calculate the cumulative percentage of drug released at each time point.

Protocol 4: Cell Culture and Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential therapeutic agents.

Materials:

-

Human cancer cell line (e.g., pancreatic cancer cells Capan-2 or SW119)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-